molecular formula C11H12O3 B13352827 (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid

(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid

Cat. No.: B13352827
M. Wt: 192.21 g/mol
InChI Key: PSMORJXEGALFGQ-MWLCHTKSSA-N
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Description

(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazo compounds in the presence of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: (1S,2S)-2-(Carboxymethyl)-1-phenylcyclopropane-1-carboxylic acid.

    Reduction: (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-methanol.

    Substitution: (1S,2S)-2-(Chloromethyl)-1-phenylcyclopropane-1-carboxylic acid.

Scientific Research Applications

(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid: A stereoisomer with different biological activity.

    2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid: A non-chiral version with similar chemical properties but different biological effects.

Uniqueness

(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(1S,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m1/s1

InChI Key

PSMORJXEGALFGQ-MWLCHTKSSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C2=CC=CC=C2)C(=O)O)CO

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CO

Origin of Product

United States

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